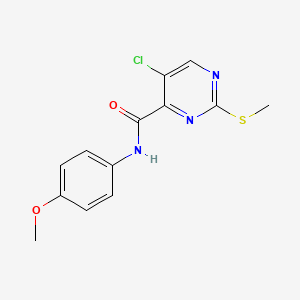![molecular formula C18H29FN4O B2414155 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline CAS No. 1089279-63-9](/img/structure/B2414155.png)
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline
Descripción general
Descripción
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FEPP belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
Boronic Acid Derivatives in Organic Synthesis
Boronic acid derivatives, including the title compound, serve as crucial intermediates in organic synthesis. Their applications span carbon-carbon coupling and carbon heterocoupling reactions . Specifically, this compound’s unique structure contributes to its biological activity and pharmacological effects. Notably, it has been employed in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds play a pivotal role in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have received FDA approval . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our title compound, with its fluoroethyl group, aligns with this trend.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics find widespread use in clinical cancer surgery. In vivo studies and clinical data suggest that these anesthetics may have positive implications for cancer treatment. The title compound’s amide functionality positions it well for potential therapeutic applications in cancer management .
Late-Stage Fluorination for Pyrazole Synthesis
Late-stage fluorination using Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles. While our compound, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), exhibits lower Diels–Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), it demonstrates higher stability in the presence of biological nucleophiles .
Propiedades
IUPAC Name |
4-[4-[4-(2-fluoroethyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJLMYXPDIHNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

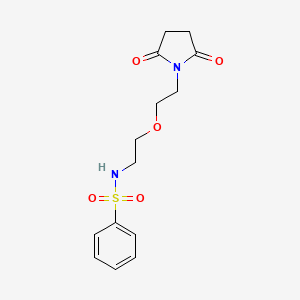

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
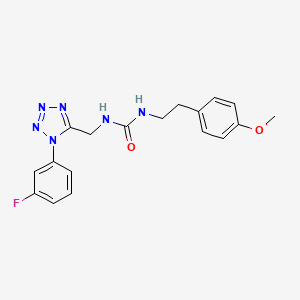
![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)
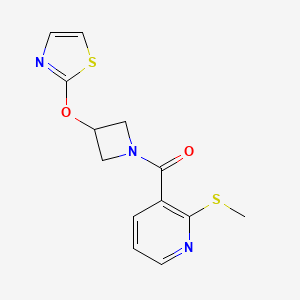
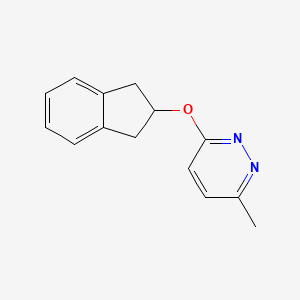
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)
